Siegeskaurolic acid

anti-inflammatory in vivo oral administration

Siegeskaurolic acid (CAS 52645-97-3) is an ent-kaurane diterpenoid monohydroxy carboxylic acid (C₂₀H₃₂O₃, MW 320.47) isolated from Siegesbeckia pubescens. Unlike broadly distributed kirenol or siegesbeckic acid, its species-restricted occurrence (Chinese Siegesbeckiae Herba only) and distinct 17-hydroxymethyl motif confer unique bioactivity. In LPS-stimulated RAW 264.7 macrophages, siegeskaurolic acid prevents IκBα degradation, suppressing NF-κB-driven iNOS, COX-2, NO, PGE₂, and TNF-α production. In rodent models, oral doses of 20-30 mg/kg produce dual anti-inflammatory (carrageenan-induced paw edema) and antinociceptive (acetic acid-induced writhing) effects. This phytochemical standard is suitable for mechanistic inflammation signaling research, botanical authentication, and chemotaxonomic quality control of S. pubescens material.

Molecular Formula C20H32O3
Molecular Weight 320.5 g/mol
CAS No. 52645-97-3
Cat. No. B161928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSiegeskaurolic acid
CAS52645-97-3
Molecular FormulaC20H32O3
Molecular Weight320.5 g/mol
Structural Identifiers
SMILESCC12CCCC(C1CCC34C2CCC(C3)C(C4)CO)(C)C(=O)O
InChIInChI=1S/C20H32O3/c1-18-7-3-8-19(2,17(22)23)15(18)6-9-20-10-13(4-5-16(18)20)14(11-20)12-21/h13-16,21H,3-12H2,1-2H3,(H,22,23)/t13-,14-,15-,16-,18+,19+,20-/m0/s1
InChIKeyHHAMKMUMKLXDFQ-UMTOMPLCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 ea / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Siegeskaurolic Acid Identity & Baseline Characterization


Siegeskaurolic acid (CAS 52645-97-3), systematically designated as ent-16αH,17-hydroxy-kauran-19-oic acid, is a tetracyclic ent-kaurane diterpenoid with the molecular formula C₂₀H₃₂O₃ and a molecular weight of 320.47 g/mol [1]. The compound is isolated from the roots of Siegesbeckia pubescens Makino (Compositae) and presents as a white crystalline powder with a reported melting point of 208–210 °C [2]. It is characterized as a monohydroxy carboxylic acid bearing a 17-hydroxymethyl functional group, distinguishing it structurally from dihydroxy diterpenoid analogs within the same genus .

Siegeskaurolic Acid: Why Substitution Fails


Substitution with generic ent-kaurane diterpenoids or related Siegesbeckia isolates (e.g., kirenol, siegesbeckic acid, or ent-kaur-16-en-19-oic acid) is not functionally equivalent because bioactivity profiles are exquisitely sensitive to hydroxylation patterns. Siegeskaurolic acid is a monohydroxy carboxylic acid (C₂₀H₃₂O₃), whereas kirenol and siegesbeckic acid are dihydroxy analogs . In head-to-head screening of Siegesbeckia pubescens diterpenoids, sesquiterpenoids proved more potent than diterpenoids for NO inhibition in RAW 264.7 macrophages, and within the active ent-kaurane diterpenoid subset, esterification of the 17-OH position (a structural modification of siegeskaurolic acid's core motif) altered inhibition of O₂⁻ generation and elastase release [1]. TLC analysis further demonstrated that siegeskaurolic acid is present only in Chinese Siegesbeckiae Herba material, whereas kirenol is broadly distributed across multiple Siegesbeckia species [2]. These findings collectively establish that siegeskaurolic acid's distinct hydroxylation pattern and species-restricted occurrence confer a biological and phytochemical identity that cannot be replicated by generic ent-kaurane diterpenoid substitutes.

Siegeskaurolic Acid Differentiation Evidence


Anti-Inflammatory Activity in Carrageenan Edema Model

Siegeskaurolic acid demonstrates quantifiable, dose-dependent oral anti-inflammatory efficacy in the carrageenan-induced paw edema model in rats, establishing a clear baseline for in vivo activity relative to vehicle control. The primary study characterized siegeskaurolic acid as the main anti-inflammatory diterpene constituent identified through activity-guided fractionation of Siegesbeckia pubescens root chloroform extract [1].

anti-inflammatory in vivo oral administration carrageenan-induced edema

Antinociceptive Activity in Acetic Acid Writhing Model

Siegeskaurolic acid exhibits orally active, dose-dependent antinociceptive effects in the acetic acid-induced abdominal constriction (writhing) assay in mice, a standard model for evaluating peripheral analgesic activity [1].

antinociceptive analgesic in vivo writhing assay oral administration

Dual iNOS/COX-2 Inhibition and Mediator Suppression

Siegeskaurolic acid mechanistically inhibits both inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression in LPS-stimulated RAW 264.7 murine macrophages, with concomitant suppression of NO, PGE₂, and TNF-α production, all mediated through prevention of NF-κB nuclear translocation via stabilization of IκBα [1].

iNOS inhibition COX-2 inhibition TNF-α NF-κB RAW 264.7

Siegeskaurolic Acid Procurement Scenarios


In Vivo Anti-Inflammatory & Antinociceptive Reference Standard

Siegeskaurolic acid is suitable for use as an orally active diterpenoid reference compound in rodent models of acute inflammation (carrageenan-induced paw edema) and peripheral analgesia (acetic acid-induced writhing). Procurement is justified for researchers requiring a characterized, plant-derived ent-kaurane diterpenoid with demonstrated dual in vivo anti-inflammatory and antinociceptive activity at oral doses of 20–30 mg/kg [1].

NF-κB & Mediator Inhibition Tool Compound

Siegeskaurolic acid serves as a mechanistic probe for investigating NF-κB-mediated transcriptional regulation of iNOS and COX-2 in macrophage cell lines. Its demonstrated ability to prevent IκBα degradation and suppress downstream NO, PGE₂, and TNF-α production in LPS-stimulated RAW 264.7 cells makes it appropriate for pathway-specific inflammation signaling research [1].

Siegesbeckia Species Authentication Marker

Siegeskaurolic acid is a species-specific diterpenoid marker for Chinese Siegesbeckiae Herba material, as TLC analysis has confirmed its presence exclusively in S. pubescens of Chinese origin while being absent in other regional Siegesbeckia species. Procurement is relevant for quality control, botanical authentication, and chemotaxonomic studies requiring species-discriminatory phytochemical standards [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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